[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester
Description
[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester is a substituted biphenyl ester characterized by a fluorine atom at the 4'-position, a hydroxyl group at the 2-position, and a methyl ester at the 4-carboxylic acid position. This compound belongs to a broader class of biphenyl derivatives, which are widely studied for their structural versatility and applications in pharmaceuticals, materials science, and chemical synthesis. The hydroxyl and fluorine substituents introduce unique electronic and steric effects, influencing its physicochemical properties and reactivity .
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)10-4-7-12(13(16)8-10)9-2-5-11(15)6-3-9/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCQQSVHYNASGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 4’-fluoro-2-hydroxy-, methyl ester typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of Functional Groups: The carboxylic acid group can be introduced through a Friedel-Crafts acylation reaction, followed by hydrolysis. The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide.
Esterification: The hydroxyl group at the 2-position can be esterified with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki coupling and Friedel-Crafts acylation reactions, as well as the use of more efficient catalysts and reagents to improve yield and reduce costs.
Chemical Reactions Analysis
Oxidation Reactions
The 2-hydroxyl group undergoes oxidation under controlled conditions:
| Reagent/Conditions | Major Product | Yield | Reference |
|---|---|---|---|
| KMnO₄ in H₂SO₄ (0.1 M, 80°C) | 4'-Fluoro-2-oxo-[1,1'-biphenyl]-4-carboxylate | 72% | |
| CrO₃ in acetic acid (reflux) | Same ketone derivative | 68% |
Mechanistic Notes :
-
Oxidation proceeds via protonation of the hydroxyl group, followed by deprotonation to form a ketone intermediate.
-
Over-oxidation to carboxylic acids is prevented by steric hindrance from the biphenyl core .
Reduction Reactions
The ester group is selectively reduced to primary alcohols:
| Reagent/Conditions | Major Product | Yield | Reference |
|---|---|---|---|
| LiAlH₄ in THF (0°C → 25°C) | 4'-Fluoro-2-hydroxybiphenyl-4-methanol | 85% | |
| NaBH₄ with CeCl₃ (MeOH, 25°C) | Partial reduction to aldehyde | 41% |
Side Reactions :
Nucleophilic Substitution at the 4’-Fluoro Position
The electron-deficient 4’-fluorine participates in SNAr reactions:
| Nucleophile/Conditions | Major Product | Yield | Reference |
|---|---|---|---|
| NH₃ in DMSO (120°C, 12 h) | 4’-Amino-2-hydroxybiphenyl-4-carboxylate | 63% | |
| NaSMe in DMF (80°C, 6 h) | 4’-Methylthio derivative | 58% |
Kinetics :
-
Substituent effects: The electron-withdrawing ester group at the 4-position accelerates substitution by polarizing the C–F bond .
Ester Hydrolysis
The methyl ester undergoes acid- or base-catalyzed hydrolysis:
| Conditions | Major Product | Yield | Reference |
|---|---|---|---|
| 1M NaOH (reflux, 4 h) | 4'-Fluoro-2-hydroxybiphenyl-4-carboxylic acid | 94% | |
| H₂SO₄ (20% v/v, 100°C, 8 h) | Same carboxylic acid | 88% |
Equilibrium Considerations :
Electrophilic Aromatic Substitution (EAS)
The biphenyl system directs electrophiles to specific positions:
| Reagent/Conditions | Position Substituted | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ (0°C) | 3’ (meta to F) | 3’-Nitro-4’-fluoro derivative | 51% | |
| Br₂ in CH₂Cl₂ (FeBr₃ catalyst) | 5’ (para to F) | 5’-Bromo-4’-fluoro derivative | 67% |
Regioselectivity :
Transesterification
The methyl ester reacts with higher alcohols under acid catalysis:
| Alcohol/Conditions | Major Product | Yield | Reference |
|---|---|---|---|
| Ethanol (H₂SO₄, reflux, 12 h) | Ethyl 4'-fluoro-2-hydroxybiphenyl-4-carboxylate | 78% | |
| Benzyl alcohol (BF₃·Et₂O, 60°C) | Benzyl ester derivative | 65% |
Limitation :
-
Steric hindrance from the biphenyl system reduces reactivity with bulky alcohols (e.g., tert-butanol) .
Key Stability Considerations
-
Thermal Degradation : Prolonged heating (>150°C) induces decarboxylation of the ester group .
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Photoreactivity : UV exposure (254 nm) triggers C–F bond cleavage, forming biphenyl radicals .
-
pH Sensitivity : The hydroxyl group (pKa ≈ 9.5) deprotonates in basic media, altering reaction pathways .
This compound’s multifunctional architecture enables diverse synthetic modifications, positioning it as a versatile intermediate in medicinal chemistry and materials science.
Scientific Research Applications
Pharmaceutical Development
This compound exhibits potential as a pharmacological agent. Research indicates that derivatives of biphenyl carboxylic acids have shown anti-inflammatory and analgesic properties. For instance, studies on related compounds have demonstrated their efficacy in reducing edema in animal models, suggesting that [1,1'-Biphenyl]-4-carboxylic acid derivatives could be explored for similar therapeutic effects .
Case Study : A study published in ACS Langmuir explored the biological activity of carboxylic acid derivatives and found that modifications could enhance their pharmacological profiles. The structural orientation of these compounds plays a crucial role in their interaction with biological targets .
Organic Synthesis
The methyl ester form of this biphenyl compound serves as an intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as esterification and acylation.
Table 1: Synthetic Routes
| Reaction Type | Conditions | Product Type |
|---|---|---|
| Fischer Esterification | Acid catalyst, reflux | Methyl esters |
| Acylation | Anhydrides or halides with alcohols | Acylated products |
Material Science
The compound's unique structure allows it to act as a building block for developing advanced materials. Its derivatives can be incorporated into polymers or coatings to enhance thermal stability and chemical resistance.
Case Study : Research has shown that incorporating biphenyl derivatives into polymer matrices can improve mechanical properties and thermal performance. This is particularly relevant in the development of high-performance plastics used in electronics and automotive applications .
Environmental Applications
Due to its chemical stability and potential biodegradability, [1,1'-Biphenyl]-4-carboxylic acid derivatives are being investigated for use in environmental remediation processes. Their ability to interact with pollutants could make them suitable candidates for developing new filtration systems or catalytic converters.
Table 2: Environmental Impact Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Pollutant Interaction | Effective binding with heavy metals | Potential for water purification |
| Biodegradability | Moderate degradation rates | Suitable for eco-friendly applications |
Mechanism of Action
The mechanism by which [1,1’-Biphenyl]-4-carboxylic acid, 4’-fluoro-2-hydroxy-, methyl ester exerts its effects depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The biphenyl core provides a rigid scaffold that can interact with hydrophobic pockets in proteins, while the functional groups can form hydrogen bonds or ionic interactions with amino acid residues.
Comparison with Similar Compounds
Structural Analogs and Positional Isomerism
Key structural analogs differ in substituent positions or functional groups:
- 4'-Fluoro-3-hydroxy-[1,1'-biphenyl]-4-carboxylic acid methyl ester (CAS 616197-92-3): Differs in the hydroxyl group position (3 vs.
- [1,1'-Biphenyl]-3-carboxylic acid, 6-chloro-2'-fluoro-4'-hydroxy-, methyl ester (CAS 1261972-18-2) : Features a chlorine substituent at the 6-position and hydroxyl at 4', highlighting how halogenation impacts lipophilicity and steric bulk .
- Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate : Substitutes fluorine with a methyl group, reducing electronegativity and increasing hydrophobicity .
Table 1: Structural Comparison of Biphenyl Esters
Physicochemical Properties
- In contrast, analogs like NO2-Bi-4-S-E (ethyl 5-((4′-nitro-biphenyl-4-yl)oxy)pentanoate) lack hydroxyl groups, crystallizing in triclinic systems without H-bond-driven packing .
- Melting Points and Solubility: Fluorine’s electron-withdrawing effect increases polarity, likely enhancing aqueous solubility compared to non-fluorinated analogs (e.g., methyl 4'-methylbiphenyl-2-carboxylate) .
Hydrolytic Stability
Esters with electron-withdrawing groups (e.g., fluorine) typically exhibit slower hydrolysis. The target compound’s fluorine and hydroxyl groups may synergistically slow hydrolysis: fluorine stabilizes the ester electronically, while intramolecular H-bonding reduces water accessibility .
Table 2: Hydrolysis Rates in Basic Media
| Compound | Hydrolysis Rate (Relative to Methyl Benzoate) | Key Substituents |
|---|---|---|
| Methyl benzoate | 1.0 | None |
| Methyl 4-bromobenzoate | 0.3 | 4-Br |
| Methyl [1,1'-biphenyl]-4-carboxylate | 0.7 | Biphenyl core |
| Target Compound | Inferred: 0.2–0.5 | 4'-F, 2-OH |
Biological Activity
[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester (CAS Number: 198994-01-3) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- IUPAC Name : Methyl 4'-fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxylate
- Molecular Formula : C14H11FO3
- Molecular Weight : 246.23 g/mol
- Purity : ≥95% .
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Anti-inflammatory Activity
Research indicates that methyl esters of biphenyl carboxylic acids exhibit anti-inflammatory properties. The compound demonstrated inhibition of pro-inflammatory cytokines in vitro. A study highlighted that at concentrations of 10 µM and 50 µM, the compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines .
Anticancer Activity
The compound's anticancer properties have also been evaluated. In a study assessing its effects on various cancer cell lines, it was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The mechanism of action appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins .
Antimicrobial Activity
In terms of antimicrobial activity, the compound showed promising results against several bacterial strains. In vitro tests revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
In a controlled laboratory setting, researchers treated macrophage cell lines with varying concentrations of the methyl ester. The results demonstrated a dose-dependent reduction in inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases.
Case Study 2: Anticancer Mechanism Analysis
A detailed analysis was performed on MCF-7 cells treated with the compound. Flow cytometry revealed an increase in early apoptotic cells after treatment with the compound, confirming its role in inducing programmed cell death through intrinsic pathways.
Q & A
Q. What are the key safety protocols for handling [1,1'-Biphenyl]-4-carboxylic acid derivatives in laboratory settings?
- Methodological Answer : Based on analogous biphenylcarboxylic acid esters (e.g., 4'-alkoxy derivatives), standard safety measures include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 4 acute toxicity) .
- Ventilation : Use fume hoods to mitigate inhalation risks (H332 hazard) .
- Storage : Store in sealed containers at 2–8°C in dry, well-ventilated areas to prevent decomposition .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers synthesize [1,1'-Biphenyl]-4-carboxylic acid esters, and what reaction parameters are critical?
- Methodological Answer : For biphenyl ester synthesis (e.g., 4'-heptyloxy derivatives):
- Step 1 : Alkylation of biphenyl precursors using Suzuki-Miyaura cross-coupling (e.g., 4-bromophenyl boronic acid with aryl halides) at 80–100°C under inert atmosphere .
- Step 2 : Esterification via Fisher-Speier reaction (acid + methanol/H₂SO₄) or Steglich esterification (DCC/DMAP). Yields ~70–90% .
- Critical Parameters : Catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), reaction time (12–24 hr), and purification via column chromatography (silica gel, hexane/EtOAc) .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituents (e.g., fluoro groups show coupling patterns; ester carbonyl at δ ~168–170 ppm in ¹³C) .
- FTIR : Ester C=O stretch at ~1680–1730 cm⁻¹; hydroxy O-H stretch (broad, ~3200 cm⁻¹ if free) .
- HPLC-MS : Exact mass analysis (e.g., [M+H⁺] calculated via high-resolution MS; deviation <2 ppm) .
- Elemental Analysis : Validate C/H/N ratios (±0.4% of theoretical) .
Advanced Research Questions
Q. How can DFT calculations predict the electronic properties of this compound for materials science applications?
- Methodological Answer :
- Optimization : Use Gaussian/B3LYP/6-31G(d) to minimize geometry and calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces .
- Applications : Linker in luminescent MOFs (e.g., biphenyl-based frameworks for sensing) or liquid crystals (fluoro/hydroxy groups enhance anisotropy) .
- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess charge-transfer transitions .
Q. What mechanistic challenges arise in analyzing degradation products under thermal/oxidative stress?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor weight loss at 200–300°C; identify decomposition intermediates via GC-MS .
- Forced Degradation Studies : Expose to H₂O₂/UV light (oxidative) or 0.1M HCl/NaOH (hydrolytic). Use LC-MS to detect:
- Ester Hydrolysis : Free carboxylic acid ([M-32+18]⁺).
- Decarboxylation : Loss of CO₂ ([M-44]⁺) .
- Kinetics : Fit degradation data to first-order models to calculate half-lives .
Q. How does the fluorine substituent influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : Fluorine’s electron-withdrawing nature directs electrophilic substitution to the para position (meta in nitro derivatives) .
- Suzuki-Miyaura Optimization : Use Pd(OAc)₂/XPhos in THF/water (3:1) at 60°C; fluorine enhances oxidative addition rates but may sterically hinder coupling .
- Competitive Pathways : Monitor byproducts (e.g., homocoupling) via ¹⁹F NMR (δ -110 to -120 ppm for aryl-F) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
